molecular formula C3H5N B14640278 Cyclopropanimine CAS No. 54376-32-8

Cyclopropanimine

Cat. No.: B14640278
CAS No.: 54376-32-8
M. Wt: 55.08 g/mol
InChI Key: QAVILNTZAVXKDE-UHFFFAOYSA-N
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Description

Cyclopropanimine is an organic compound with the molecular formula C₃H₅N. It is a member of the cyclopropane family, characterized by a three-membered ring structure with an imine group. This compound is known for its high ring strain due to the small ring size, which makes it a subject of interest in various chemical studies .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclopropanimine can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, cyclopropylamine can be synthesized from 1,3-propanediol by bromination, cyanation, cyclization, amidation, and Hoffmann rearrangement . Another method involves the use of primary haloalkanes with electron-withdrawing groups, which, when treated with a strong base, generate a carbanion that cyclizes to form the cyclopropane ring .

Industrial Production Methods: Industrial production of cyclopropylamine, a related compound, involves continuous processes that ensure high yield and efficiency. For instance, cyclopropyl formamide can be dissolved in water and reacted with sodium hypochlorite and sodium hydroxide in a tubular reactor, followed by rectification to isolate the product .

Chemical Reactions Analysis

Types of Reactions: Cyclopropanimine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert it into cyclopropylamine.

    Substitution: It can participate in nucleophilic substitution reactions due to the presence of the imine group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or alcohols can react with this compound under mild conditions.

Major Products:

    Oxidation: Oximes or nitriles.

    Reduction: Cyclopropylamine.

    Substitution: Various substituted cyclopropane derivatives.

Scientific Research Applications

Cyclopropanimine and its derivatives have significant applications in scientific research:

Mechanism of Action

The mechanism of action of cyclopropanimine involves its interaction with molecular targets such as enzymes and receptors. For instance, as an LSD1 inhibitor, it affects the methylation status of histone proteins, leading to changes in gene expression . This interaction can modulate various biological pathways, making it a potential candidate for therapeutic applications.

Comparison with Similar Compounds

Uniqueness: Cyclopropanimine is unique due to its imine group, which imparts distinct reactivity compared to its analogs. This functional group allows it to participate in specific reactions, such as nucleophilic addition and imine-enamine tautomerism, which are not possible with cyclopropylamine or cyclopropane.

Properties

CAS No.

54376-32-8

Molecular Formula

C3H5N

Molecular Weight

55.08 g/mol

IUPAC Name

cyclopropanimine

InChI

InChI=1S/C3H5N/c4-3-1-2-3/h4H,1-2H2

InChI Key

QAVILNTZAVXKDE-UHFFFAOYSA-N

Canonical SMILES

C1CC1=N

Origin of Product

United States

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